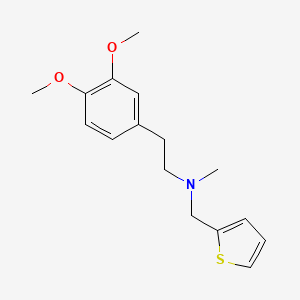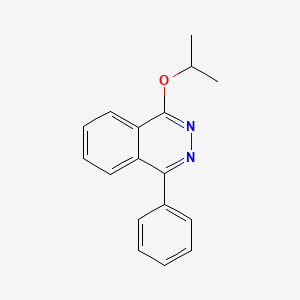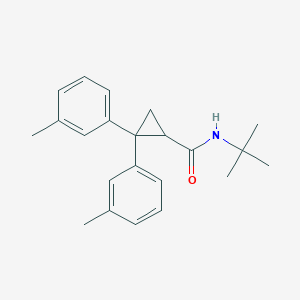
2-(3,4-dimethoxyphenyl)-N-methyl-N-(2-thienylmethyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethoxyphenyl)-N-methyl-N-(2-thienylmethyl)ethanamine, commonly known as 2C-T-7, is a synthetic psychedelic drug that belongs to the phenethylamine family. It was first synthesized in 1981 by Alexander Shulgin, a renowned chemist and pharmacologist. The drug gained popularity in the 1990s and early 2000s due to its unique psychoactive effects, but it has been banned in many countries due to safety concerns.
Wirkmechanismus
The exact mechanism of action of 2C-T-7 is not fully understood, but it is believed to work by altering the levels of neurotransmitters in the brain, particularly serotonin. The drug is known to activate the 5-HT2A receptor, leading to changes in perception, mood, and cognition. It may also affect other neurotransmitter systems, such as dopamine and norepinephrine.
Biochemical and physiological effects:
The effects of 2C-T-7 can vary depending on the dose and individual factors, but they generally include altered perception, mood, and cognition. Users may experience visual and auditory hallucinations, changes in thought patterns, and altered sense of time and space. Physiological effects can include increased heart rate and blood pressure, dilated pupils, and changes in body temperature. The drug can also cause nausea, vomiting, and other gastrointestinal symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
2C-T-7 has several advantages for use in laboratory experiments, including its potent psychoactive effects and high affinity for serotonin receptors. However, the drug also has several limitations, including its potential for toxicity and safety concerns. It is important to use caution when handling and administering the drug in laboratory settings.
Zukünftige Richtungen
There are several potential future directions for research on 2C-T-7, including further exploration of its therapeutic potential for mental health disorders. Researchers may also investigate the drug's effects on other neurotransmitter systems and its potential for use in combination with other drugs or therapies. Additionally, there is a need for further research on the safety and toxicity of the drug, particularly in relation to long-term use and potential for abuse.
Synthesemethoden
The synthesis of 2C-T-7 involves several steps, starting with the reaction of 3,4-dimethoxyphenylacetonitrile with methylamine to form N-methyl-3,4-dimethoxyphenylacetamide. This intermediate is then reacted with 2-thienylmethyl chloride to form the final product, 2C-T-7. The synthesis process requires advanced knowledge of organic chemistry and can be dangerous if not performed properly.
Wissenschaftliche Forschungsanwendungen
2C-T-7 has been the subject of several scientific studies, primarily focusing on its psychoactive effects and potential therapeutic applications. In one study, researchers investigated the drug's effects on serotonin receptors and found that it has a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. Other studies have explored the drug's potential as a treatment for anxiety, depression, and other mental health disorders.
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-methyl-N-(thiophen-2-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S/c1-17(12-14-5-4-10-20-14)9-8-13-6-7-15(18-2)16(11-13)19-3/h4-7,10-11H,8-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPWUYSGDKRGLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-methyl-N-(thiophen-2-ylmethyl)ethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]-L-prolinamide](/img/structure/B4957288.png)

![N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B4957296.png)


![1-[(5-bromo-2-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B4957324.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B4957332.png)
![methyl 3-{[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]carbonyl}benzoate](/img/structure/B4957337.png)


![3-[(4-isopropoxybenzoyl)amino]benzamide](/img/structure/B4957355.png)
![1-benzyl-4-[2-nitro-5-(1-piperazinyl)phenyl]piperazine](/img/structure/B4957362.png)